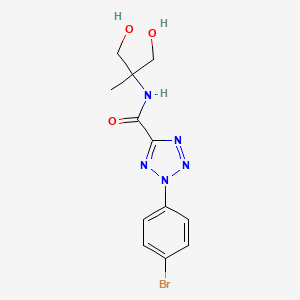

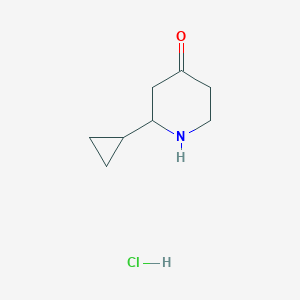

![molecular formula C11H11N3O3S2 B2611572 5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034290-02-1](/img/structure/B2611572.png)

5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), sulfur (S), nitrogen (N), and oxygen (O) atoms. The compound contains a benzo[c][1,2,5]thiadiazole moiety, which is a type of heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions such as Suzuki coupling or azide–alkyne cycloaddition . These methods allow for the creation of complex structures with multiple functional groups.Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. For example, the sulfonyl group might be reactive towards nucleophiles, and the azabicycloheptane moiety might undergo reactions typical of cyclic amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could be used to study its thermal properties .Scientific Research Applications

Optical Properties in Polymer Research

The incorporation of the benzo[c][1,2,5]thiadiazole moiety in the hyperbranched polymer structure resulted in a red-shift of the maximum absorption wavelength and an increase in the solution-photoluminescence quantum yield . This indicates an extension of the conjugation length .

Organic Electronics and Optoelectronics

Conjugated polymers containing 3-hexylthiophene, triphenylamine and benzo[c][1,2,5]thiadiazole in the main chain or side chain have received much attention because of their unique properties derived from those units . These materials exhibited as great organic semiconductors which can be used as hole-transporting materials in thin layer eletro-optical devices .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with. If it’s intended for use in materials science, its properties would depend on its molecular structure .

Future Directions

The future directions for research on this compound would likely depend on its intended application. For example, if it shows promise as a drug, future research might focus on improving its potency, selectivity, or pharmacokinetic properties . If it’s intended for use in materials science, future research might focus on optimizing its physical properties or developing new synthesis methods .

properties

IUPAC Name |

5-(2,1,3-benzothiadiazol-4-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S2/c15-19(16,14-5-8-4-7(14)6-17-8)10-3-1-2-9-11(10)13-18-12-9/h1-3,7-8H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPVHJWDFDGGES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)S(=O)(=O)C3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

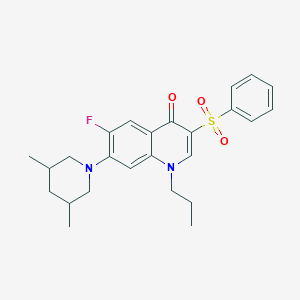

![7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole](/img/structure/B2611489.png)

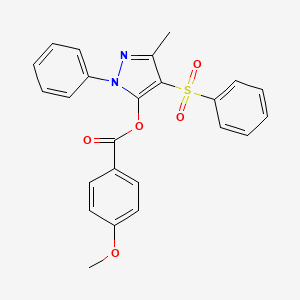

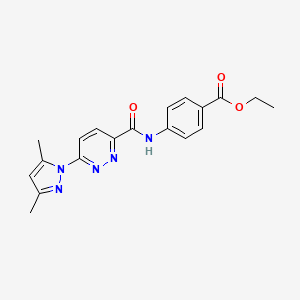

![Methyl 2-[8-(furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2611490.png)

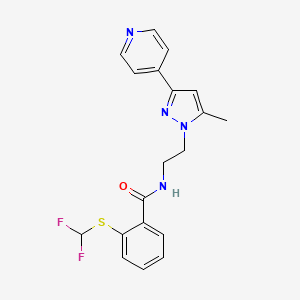

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol](/img/structure/B2611496.png)

![3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2611500.png)

![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2611502.png)

![5-Azepan-1-yl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2611504.png)

![N~1~,N~2~-bis[(3-chlorophenyl)methylene]-1,2-ethanediamine](/img/structure/B2611507.png)

![N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2611511.png)